Nicotianamine

Description

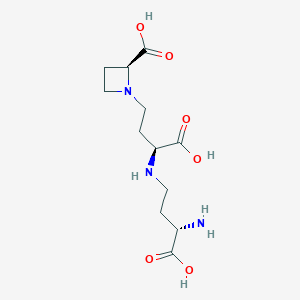

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGPXXHMOXVMMM-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037677 | |

| Record name | Nicotianamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34441-14-0 | |

| Record name | Nicotianamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotianamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotianamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTIANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGX6YHQ1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of Nicotianamine in Plant Iron Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotianamine (NA) is a non-proteinogenic amino acid that is indispensable for iron (Fe) homeostasis in all higher plants. As a potent chelator of various metal cations, NA is central to the transport, distribution, and bioavailability of iron, thereby preventing both iron deficiency and toxicity. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its mechanism of action in iron transport, and the experimental methodologies employed to investigate its function. Quantitative data on NA-metal complex stability and the effects of genetic manipulation of NA synthesis are presented in structured tables. Detailed protocols for key experimental procedures and visual representations of the relevant biological pathways are included to facilitate further research and application in crop biofortification and phytoremediation.

Introduction

Iron is an essential micronutrient for plants, serving as a cofactor for numerous enzymes involved in critical metabolic processes such as photosynthesis, respiration, and DNA synthesis. Despite its abundance in the earth's crust, iron's low solubility in aerobic, neutral to alkaline soils poses a significant challenge for plant uptake. Plants have evolved sophisticated strategies to acquire and transport iron. This compound (NA) is a universal and crucial molecule in these processes[1].

Synthesized from S-adenosylmethionine, NA acts as a chelator for Fe(II) and Fe(III), as well as other divalent metal cations like zinc (Zn), copper (Cu), and manganese (Mn)[1][2]. Its primary roles in iron homeostasis include:

-

Intracellular Iron Trafficking: NA chelates iron within the cytoplasm, facilitating its transport between subcellular compartments and preventing the generation of toxic reactive oxygen species via the Fenton reaction.

-

Long-Distance Iron Transport: NA is essential for the movement of iron through the plant's vascular systems, the xylem and phloem, ensuring its delivery to growing points, reproductive tissues, and seeds[3].

-

Precursor to Phytosiderophores (in Grasses): In graminaceous plants (Strategy II plants), NA is the direct precursor to mugineic acid family phytosiderophores, which are secreted into the rhizosphere to chelate and solubilize Fe(III) for uptake[1][4].

Understanding the intricacies of NA's function is paramount for developing strategies to enhance the nutritional value of crops (biofortification) and to improve plant tolerance to both iron deficiency and heavy metal toxicity (phytoremediation).

Biosynthesis of this compound

The synthesis of this compound is a conserved pathway in higher plants, catalyzed by the enzyme this compound Synthase (NAS).

The Biosynthetic Pathway

This compound is synthesized from three molecules of S-adenosyl-L-methionine (SAM) in a single enzymatic step catalyzed by this compound Synthase (NAS)[1]. The reaction involves the trimerization of the aminobutyrate moieties of SAM to form one molecule of NA.

Caption: Biosynthesis of this compound from S-Adenosylmethionine.

The genes encoding NAS form a small multigene family in many plant species, with different members exhibiting distinct expression patterns in response to iron availability and in different plant tissues[5][6]. For instance, in rice, OsNAS1 and OsNAS2 are strongly induced by iron deficiency in both roots and leaves, while OsNAS3 expression is induced in roots but suppressed in leaves under iron-deficient conditions[6].

Quantitative Data on this compound Function

Stability of this compound-Metal Complexes

The efficacy of this compound as a metal chelator is reflected in the stability constants (log K) of its complexes with various metal ions. NA exhibits a high affinity for several essential and toxic metals.

| Metal Ion | Stability Constant (log K) | Reference |

| Fe³⁺ | 20.6 | [2] |

| Cu²⁺ | 18.6 | [2] |

| Ni²⁺ | 16.1 | [2] |

| Co²⁺ | 14.8 | [2] |

| Zn²⁺ | 14.7 | [2] |

| Fe²⁺ | 12.1 | [2] |

| Mn²⁺ | 8.8 | [2] |

Table 1: Stability Constants of this compound-Metal Complexes.

Kinetic Parameters of this compound Synthase (NAS)

The kinetic properties of NAS enzymes are crucial for understanding the rate of NA synthesis. While comprehensive data across multiple plant species is still emerging, studies on recombinant enzymes provide valuable insights.

| Enzyme Source | Substrate | Kₘ | Vₘₐₓ | Reference |

| Leucaena leucocephala SAM Synthetase | ATP | 1.82 mM | 243.9 µM·min⁻¹ | [7] |

| Acacia koa SAM Synthetase | ATP | 1.44 mM | 170 µM·min⁻¹ | [7] |

| Recombinant Leucaena leucocephala NAS | SAM | - | 1.25 µM·h⁻¹ | [7] |

| Arabidopsis thaliana NAS1 | SAM | - | <0.08 nkat·(mg protein)⁻¹ | [8][9] |

| Fungal/Moss NAS | SAM | - | 0.2 - 0.8 nkat·(mg protein)⁻¹ | [8][9] |

Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway. Note: Data for NAS enzymes are limited and methodologies may vary.

Effects of NAS Overexpression on this compound and Metal Content

Genetic engineering to overexpress NAS genes has been a successful strategy for increasing the levels of this compound and, consequently, the accumulation of iron and zinc in edible plant parts.

| Plant Species | Transgene | Tissue | Fold Increase in NA | Fold Increase in Fe | Fold Increase in Zn | Reference |

| Rice (Oryza sativa) | HvNAS1 | Polished Seeds | 10.6 | 2.0 | 1.5 | [3] |

| Rice (Oryza sativa) | OsNAS1/2/3 | Seeds | 9.3 | 3.5 | 2.2 | [3] |

| Rice (Oryza sativa) | OsNAS3 (activation-tagged) | Seeds | - | 2.9 | 2.2 | [10] |

| Soybean (Glycine max) | HvNAS1 | Seeds | 4.0 | 2.0 | 1.45 | [3] |

| Sweet Potato (Ipomoea batatas) | HvNAS1 | Storage Roots | 4.6 | 2.1 | 3.5 | [3] |

| Tobacco (Nicotiana tabacum) | HvNAS1 | Leaves | - | 5.0 | 2.3 | [3] |

Table 3: Impact of this compound Synthase (NAS) Overexpression on this compound (NA), Iron (Fe), and Zinc (Zn) Content in Transgenic Plants.

Mechanism of this compound-Mediated Iron Transport

This compound facilitates both short- and long-distance transport of iron. The movement of iron-nicotianamine complexes across cellular membranes is mediated by transporters of the Yellow Stripe-Like (YSL) family.

Caption: this compound-mediated iron uptake and transport in plants.

In non-graminaceous (Strategy I) plants, Fe(III) is first reduced to Fe(II) at the root surface by a ferric reductase oxidase (FRO) and then taken up by an iron-regulated transporter (IRT)[1]. Once inside the root cells, Fe(II) is chelated by NA to form Fe(II)-NA complexes. These complexes are then loaded into the xylem for long-distance transport to the shoots, a process mediated by YSL transporters. In the shoot, Fe(II)-NA is unloaded from the xylem and transported into sink tissues, again involving YSL transporters, where iron is released for metabolic use[1].

Experimental Protocols

Quantification of this compound by HPLC

This protocol is adapted from methods described for the analysis of NA in plant tissues.

1. Sample Preparation and Extraction: a. Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill. c. Transfer the powder to a microcentrifuge tube and add 1 mL of ultrapure water. d. Vortex thoroughly and incubate at 80°C for 15 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant and filter through a 0.22 µm syringe filter.

2. Derivatization (Optional but recommended for UV detection): a. Mix an aliquot of the extract with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) according to the manufacturer's instructions to allow for fluorescent or UV detection.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of two solvents is typically used. For example:

- Solvent A: 25 mM sodium acetate buffer, pH 5.5.

- Solvent B: Acetonitrile or methanol. c. Gradient Program: Start with a low percentage of Solvent B (e.g., 5%) and increase linearly to a higher percentage (e.g., 60%) over 20-30 minutes. d. Flow Rate: 1.0 mL/min. e. Detection: UV detector set at a wavelength appropriate for the derivatizing agent (e.g., 262 nm for FMOC) or a mass spectrometer for more sensitive and specific detection (LC-MS)[11]. f. Quantification: Compare the peak area of the sample to a standard curve generated from pure this compound.

Determination of Iron Content by Atomic Absorption Spectroscopy (AAS)

This protocol outlines the general steps for measuring total iron content in plant tissues.

1. Sample Digestion: a. Dry the plant tissue in an oven at 60-70°C to a constant weight. b. Accurately weigh approximately 0.5 g of the dried, ground plant material into a digestion tube. c. Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) (e.g., in a 4:1 ratio). Caution: Handle strong acids in a fume hood with appropriate personal protective equipment. d. Heat the samples in a digestion block, gradually increasing the temperature to around 200°C, until the solution is clear. e. Allow the digest to cool, then dilute to a known volume (e.g., 25 mL) with deionized water.

2. AAS Analysis: a. Instrument Setup: Use an atomic absorption spectrophotometer equipped with an iron hollow cathode lamp. Set the wavelength to 248.3 nm[10][12]. b. Calibration: Prepare a series of iron standards of known concentrations (e.g., 0, 1, 2, 5, 10 ppm) by diluting a certified iron standard solution. Use the same acid matrix as the samples for the blank and standards[10]. c. Measurement: Aspirate the blank, standards, and digested plant samples into the flame (typically an air-acetylene flame) and record the absorbance readings[10][12]. d. Calculation: Generate a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the linear regression to calculate the iron concentration in the sample solutions. Account for the initial sample weight and dilution factor to express the final iron concentration in µg/g dry weight.

Functional Characterization of YSL Transporters using Yeast Complementation Assay

This assay determines if a candidate YSL protein can transport a metal-NA complex by complementing the growth of a yeast mutant deficient in metal uptake.

Caption: Workflow for Yeast Complementation Assay of YSL Transporters.

1. Vector Construction and Yeast Transformation: a. Clone the full-length coding sequence of the candidate YSL gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1). b. Transform a suitable yeast mutant strain (e.g., fet3fet4 for iron uptake) with the YSL-containing plasmid or an empty vector control using the lithium acetate method[5][13].

2. Growth Complementation Assay (Spot Test): a. Grow the transformed yeast strains in liquid selective medium (lacking the appropriate nutrient to maintain the plasmid) with a non-inducing carbon source (e.g., raffinose). b. Wash and resuspend the cells in sterile water to an OD₆₀₀ of 1.0. c. Prepare serial tenfold dilutions (10⁻¹, 10⁻², 10⁻³, 10⁻⁴). d. Spot 5 µL of each dilution onto plates containing an inducing carbon source (e.g., galactose) and varying metal concentrations. e. Plate Conditions:

- Control: Standard synthetic defined (SD) medium with adequate iron.

- Test Condition: SD medium with a low, growth-limiting concentration of iron, supplemented with a Fe(II)-NA complex.

- Negative Control: SD medium with a low concentration of iron and no added NA. f. Incubate the plates at 30°C for 3-5 days and document growth.

3. Interpretation:

- Growth of the yeast expressing the YSL gene on the low-iron medium supplemented with Fe-NA, but not on the low-iron medium alone, indicates that the YSL protein can transport the Fe-NA complex. The empty vector control should not grow under these conditions.

Applications and Future Directions

The profound understanding of this compound's role in iron homeostasis has opened avenues for significant advancements in agriculture and environmental science.

-

Biofortification: Overexpression of NAS genes has proven to be a robust strategy for increasing the iron and zinc content of staple crops like rice, wheat, and soybean[3]. This approach directly addresses micronutrient malnutrition, a widespread global health issue. Future research will focus on tissue-specific promoters to enhance accumulation in edible parts without affecting overall plant growth and on stacking NAS genes with genes for iron storage (ferritin) and transport.

-

Phytoremediation: Enhancing NA production in plants can increase their tolerance to and accumulation of heavy metals, including nickel and cadmium[14]. This makes them suitable candidates for phytoremediation, the use of plants to clean up contaminated soils.

-

Drug Development: While beyond the scope of plant biology, this compound has been shown to inhibit angiotensin I-converting enzyme (ACE), suggesting its potential as a therapeutic agent for hypertension[3].

Conclusion

This compound is a cornerstone of iron homeostasis in higher plants. Its functions as a metal chelator and transporter are integral to the uptake, distribution, and utilization of this essential micronutrient. The elucidation of the NA biosynthetic pathway and the identification of the NAS and YSL gene families have provided powerful tools for both fundamental research and applied biotechnology. The continued investigation into the regulation of NA metabolism and transport will undoubtedly lead to further innovations in crop improvement and environmental remediation, contributing to global food security and a healthier planet.

References

- 1. The Analysis of Arabidopsis this compound Synthase Mutants Reveals Functions for this compound in Seed Iron Loading and Iron Deficiency Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Key Player in Metal Homeostasis and Hyperaccumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The this compound Synthase Gene Is a Useful Candidate for Improving the Nutritional Qualities and Fe-Deficiency Tolerance of Various Crops [frontiersin.org]

- 4. This compound synthase gene expression differs in barley and rice under Fe-deficient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three rice this compound synthase genes, OsNAS1, OsNAS2, and OsNAS3 are expressed in cells involved in long-distance transport of iron and differentially regulated by iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchmap.jp [researchmap.jp]

- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 8. Arabidopsis this compound synthases comprise a common core-NAS domain fused to a variable autoinhibitory C terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Rice this compound synthase localizes to particular vesicles for proper function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rice this compound synthase localizes to particular vesicles for proper function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineering of this compound synthesis enhances cadmium mobility in plants and results in higher seed cadmium concentrations - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Nicotianamine in Plant Zinc Homeostasis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc (Zn) is an essential micronutrient for plant growth and development, acting as a cofactor for numerous enzymes and playing a critical role in various physiological processes. However, both deficiency and excess of zinc can be toxic to plants. Therefore, the uptake, distribution, and storage of zinc are tightly regulated through complex homeostatic mechanisms. A key player in this intricate network is the non-proteinogenic amino acid, nicotianamine (NA). This technical guide provides an in-depth exploration of the multifaceted functions of this compound in zinc transport and homeostasis in plants. We will delve into the molecular mechanisms of NA-mediated zinc chelation, its role in intracellular trafficking, and its critical involvement in long-distance transport through the xylem and phloem. Furthermore, this guide will present a compilation of quantitative data, detailed experimental protocols for studying NA-zinc interactions, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and its Role as a Metal Chelator

This compound is a ubiquitous, low-molecular-weight metal chelator found in all higher plants.[1] It is synthesized from three molecules of S-adenosyl-L-methionine by the enzyme this compound synthase (NAS).[2] NA's unique structure, featuring three amino and three carboxyl groups, allows it to form stable hexadentate complexes with a variety of divalent metal cations, including Zn²⁺.[1] The stability of these metal-NA complexes is pH-dependent, with Zn²⁺-NA complexes being particularly stable at the near-neutral pH of the cytoplasm and the slightly alkaline pH of the phloem.[1] This property is fundamental to its role in facilitating the transport of zinc within the plant.

Quantitative Data on this compound-Zinc Interactions

The interaction between this compound and zinc, as well as their respective concentrations in various plant tissues and compartments, are crucial for understanding the dynamics of zinc transport. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Plant Species/System | Reference |

| Stability Constant (log K) of Zn²⁺-NA Complex | 14.7 | In vitro | [1] |

| pH for complete Zn²⁺-NA complex formation | 6.2 | In vitro | [1] |

Table 1: Physicochemical Properties of the Zn²⁺-Nicotianamine Complex. This table provides the stability constant and the optimal pH for the formation of the zinc-nicotianamine complex.

| Plant Line | Tissue/Compartment | This compound Concentration | Zinc Concentration | Reference |

| Arabidopsis thaliana (Wild Type) | Rosette Leaves | ~150 nmol/g FW | - | [3] |

| Arabidopsis thaliana (nas4x-1 mutant) | Rosette Leaves (vegetative) | Low levels | Reduced in flowers and seeds | [3] |

| Arabidopsis halleri (Wild Type) | Xylem Sap | ~100-400 µM | Positively correlated with NA | [4] |

| Arabidopsis halleri (AhNAS2-RNAi) | Xylem Sap | Reduced ~3-4 fold | Reduced | [4] |

| Arabidopsis thaliana (Wild Type) | Root Cell Vacuole vs. Cytoplasm | ~ Equal distribution | - | [5] |

| Arabidopsis thaliana (ZIF1 Overexpressor) | Root Cell Vacuole vs. Cytoplasm | ~3.6-fold higher in vacuole | Increased in root vacuoles | [5][6] |

Table 2: this compound and Zinc Concentrations in Different Plant Tissues and Genotypes. This table presents a comparison of this compound and zinc concentrations in wild-type and mutant/transgenic plants, highlighting the impact of NA on zinc distribution. FW denotes fresh weight.

Molecular Mechanisms of this compound-Mediated Zinc Transport

The transport of zinc in plants, facilitated by this compound, is a highly orchestrated process involving several key protein families and subcellular compartments.

Intracellular Zinc Trafficking and Sequestration

Within the cell, this compound acts as a crucial intracellular chelator, buffering the cytosolic zinc concentration and preventing toxicity.[7] The Zn²⁺-NA complex is the likely form in which zinc is shuttled between different organelles. A key regulator of subcellular zinc distribution is the ZINC-INDUCED FACILITATOR 1 (ZIF1) protein, a vacuolar membrane transporter.[5][8] Overexpression of ZIF1 leads to the accumulation of NA, and consequently zinc, within the root cell vacuoles.[5][6] This vacuolar sequestration is a vital mechanism for zinc tolerance.

Long-Distance Transport of Zinc

This compound is indispensable for the long-distance transport of zinc through the plant's vascular systems.

-

Xylem Loading and Transport: In the roots, NA is involved in the loading of zinc into the xylem for transport to the shoots. The Zn²⁺-NA complex is transported into the xylem vessels, likely by members of the Yellow Stripe-Like (YSL) family of transporters.[1] Studies on the zinc hyperaccumulator Arabidopsis halleri have shown a strong positive correlation between NA and zinc concentrations in the xylem sap, indicating that NA-mediated transport is a key factor in zinc hyperaccumulation.[4]

-

Phloem Loading and Transport: this compound also plays a critical role in the transport of zinc via the phloem to sink tissues such as developing leaves, fruits, and seeds.[3] The alkaline environment of the phloem sap favors the stability of the Zn²⁺-NA complex. YSL transporters are also implicated in the loading and unloading of Zn²⁺-NA complexes into and out of the phloem.

Signaling Pathways and Regulation of Zinc Homeostasis

The synthesis of this compound and the activity of zinc transporters are tightly regulated in response to the plant's zinc status.

Transcriptional Regulation of this compound Synthesis

Under zinc deficiency, the expression of this compound SYNTHASE (NAS) genes is upregulated in the roots.[2] This response is controlled by a group of basic-region leucine-zipper (bZIP) transcription factors, specifically bZIP19 and bZIP23 in Arabidopsis thaliana.[9][10][11] These transcription factors act as zinc sensors; under low zinc conditions, they bind to specific cis-regulatory elements in the promoters of NAS genes and zinc transporter genes (e.g., ZIP family), thereby activating their transcription.[9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in zinc transport.

Quantification of this compound in Plant Tissues by HPLC

This protocol describes the quantification of NA using high-performance liquid chromatography with pre-column derivatization.

Materials:

-

Plant tissue (e.g., roots, leaves)

-

Liquid nitrogen

-

Deionized water

-

o-Phthalaldehyde (OPA) derivatization reagent

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

This compound standard

Procedure:

-

Sample Preparation:

-

Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Add 1 mL of deionized water and vortex thoroughly.

-

Incubate the mixture at 80°C for 15 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

Mix an aliquot of the supernatant with the OPA derivatization reagent according to the reagent manufacturer's instructions.

-

Allow the reaction to proceed for the recommended time in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the NA-OPA derivative on a C18 column using a suitable mobile phase gradient (e.g., a gradient of methanol and sodium acetate buffer).

-

Detect the fluorescent derivative using an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of derivatized this compound standard.

-

Quantify the amount of NA in the plant sample by comparing its peak area to the standard curve.

-

Analysis of Zinc Concentration in Plant Tissues by ICP-MS

This protocol outlines the determination of total zinc concentration in plant tissues using Inductively Coupled Plasma-Mass Spectrometry.

Materials:

-

Dried plant tissue

-

Concentrated nitric acid (HNO₃)

-

Hydrogen peroxide (H₂O₂) (optional)

-

Microwave digestion system

-

ICP-MS instrument

-

Zinc standard solutions

Procedure:

-

Sample Preparation:

-

Dry the plant tissue at 60-70°C to a constant weight.

-

Weigh approximately 0.2-0.5 g of the dried tissue into a microwave digestion vessel.

-

-

Acid Digestion:

-

Add a measured volume of concentrated HNO₃ (e.g., 5 mL) to each vessel. If the sample has a high organic content, a small amount of H₂O₂ (e.g., 1 mL) can be added.

-

Allow the samples to pre-digest for a period (e.g., 30 minutes) at room temperature.

-

Place the vessels in the microwave digestion system and run a program with a gradual temperature ramp to a final temperature of around 180-200°C.

-

-

Dilution:

-

After digestion and cooling, quantitatively transfer the digest to a volumetric flask and dilute to a known volume with deionized water.

-

-

ICP-MS Analysis:

-

Calibrate the ICP-MS instrument with a series of zinc standard solutions of known concentrations.

-

Analyze the diluted samples to determine the concentration of zinc.

-

-

Calculation:

-

Calculate the original zinc concentration in the plant tissue based on the measured concentration in the diluted sample, the final volume, and the initial dry weight of the tissue.

-

Yeast Complementation Assay for Zinc Transporter Function

This assay is used to determine if a plant gene encodes a functional zinc transporter by testing its ability to rescue a yeast mutant deficient in zinc uptake.

Materials:

-

Yeast strain deficient in zinc uptake (e.g., zrt1zrt2Δ)

-

Yeast expression vector (e.g., pYES2)

-

cDNA of the candidate plant transporter gene

-

Yeast transformation reagents

-

Synthetic defined (SD) medium lacking uracil for selection

-

SD medium with varying concentrations of zinc (low and high)

-

Control yeast strain transformed with an empty vector

Procedure:

-

Cloning:

-

Clone the full-length cDNA of the candidate plant transporter gene into the yeast expression vector.

-

-

Yeast Transformation:

-

Transform the zinc-deficient yeast strain with the plasmid containing the plant gene and with an empty vector as a control.

-

Select for transformed yeast cells on SD medium lacking uracil.

-

-

Growth Assay:

-

Grow the transformed yeast strains in liquid SD-ura medium to the mid-log phase.

-

Serially dilute the yeast cultures (e.g., 10-fold dilutions).

-

Spot the dilutions onto SD-ura agar plates containing either low (growth-limiting) or high (toxic) concentrations of zinc.

-

Incubate the plates at 30°C for 2-4 days.

-

-

Analysis:

-

Compare the growth of the yeast expressing the plant transporter to the empty vector control.

-

If the plant gene encodes a zinc transporter, the yeast expressing it will show improved growth on low-zinc medium and potentially increased sensitivity to high zinc concentrations compared to the control.

-

Conclusion

This compound is a central molecule in the intricate network that governs zinc homeostasis in plants. Its ability to chelate zinc, facilitate its transport within cells and throughout the plant, and its regulated synthesis in response to zinc availability underscore its indispensable role. A thorough understanding of these mechanisms is not only crucial for fundamental plant biology but also holds significant promise for agricultural applications. Strategies aimed at manipulating this compound biosynthesis or the activity of its associated transporters could lead to the development of crops with enhanced zinc content (biofortification) to combat human malnutrition, as well as improved tolerance to both zinc deficiency and toxicity in challenging soil conditions. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of this compound-mediated zinc transport and contribute to these important agricultural goals.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of this compound synthase genes in Triticum monococcum and their expression under different Fe and Zn concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Vacuolar this compound Has Critical and Distinct Roles under Iron Deficiency and for Zinc Sequestration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in Zinc and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The zinc homeostasis network of land plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vacuolar this compound has critical and distinct roles under iron deficiency and for zinc sequestration in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the adaptation to zinc deficiency in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure, Function, Regulation and Phylogenetic Relationship of ZIP Family Transporters of Plants [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Core of Metal Homeostasis: An In-depth Technical Guide to the Nicotianamine Biosynthesis Pathway in Higher Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotianamine (NA) is a non-proteinogenic amino acid that plays a pivotal role in the uptake, transport, and homeostasis of essential micronutrients, particularly iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn), in higher plants. As a metal chelator, NA facilitates the long-distance transport of these metals through the xylem and phloem, ensuring their delivery to various plant tissues, including developing seeds. The biosynthesis of this compound is a fundamental pathway for plant growth and development, and its manipulation holds significant promise for biofortification strategies aimed at enhancing the nutritional value of crops and for developing novel therapeutic agents targeting metal metabolism. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including detailed enzymatic reactions, quantitative data, experimental protocols, and a visualization of the regulatory signaling network.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a two-step enzymatic pathway that occurs in the cytoplasm of plant cells. The pathway utilizes L-methionine as the initial precursor.

Step 1: Synthesis of S-Adenosylmethionine (SAM)

The first step involves the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP. This reaction is catalyzed by the enzyme S-adenosylmethionine synthetase (SAMS) (EC 2.5.1.6).

Step 2: Synthesis of this compound (NA)

The second and final step is the trimerization of three molecules of SAM to form one molecule of this compound. This crucial reaction is catalyzed by This compound synthase (NAS) (EC 2.5.1.43).[1]

Subcellular Localization

-

S-adenosylmethionine synthetase (SAMS): Primarily localized in the cytoplasm, with some evidence suggesting its presence in the nucleus as well.[2][3]

-

This compound synthase (NAS): Predominantly found in the cytoplasm.[4]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway. It is important to note that these values can vary depending on the plant species, tissue type, and experimental conditions.

Table 1: Kinetic Parameters of S-Adenosylmethionine Synthetase (SAMS)

| Plant Species | Vmax | Km (ATP) | Km (L-methionine) | Reference |

| Leucaena leucocephala | 243.9 µM/min | - | 1.82 mM | [3] |

| Acacia koa | 170 µM/min | - | 1.44 mM | [3] |

| Bacillus subtilis (for comparison) | 0.362 µmol/min/mg | 920 µM | 260 µM | [5] |

Table 2: Kinetic Parameters of this compound Synthase (NAS)

| Plant Species | Assay Type | Notes | Reference |

| Arabidopsis thaliana | Coupled photometric assay | Activities of four paralogous AtNAS proteins were found to be relatively low compared to fungal and moss NAS. C-terminal truncation of AtNAS variants led to strongly elevated activities. | [6] |

| Giant Leucaena | In vitro assay | Vmax of 1.25 µM/h with in situ generated SAM. | [3] |

Regulatory Signaling Pathway

The biosynthesis of this compound is tightly regulated, primarily at the transcriptional level, in response to the plant's iron status. In dicotyledonous plants, a complex signaling cascade involving basic helix-loop-helix (bHLH) transcription factors is activated under iron deficiency to upregulate the expression of NAS genes. A central regulator in this pathway is the transcription factor FIT (FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR) .[7][8][9] FIT forms heterodimers with other bHLH transcription factors (subgroup Ib: bHLH38, bHLH39, bHLH100, and bHLH101) to activate the expression of iron uptake-related genes, including NAS.[2][9] It is important to note that the Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) system, which regulates iron metabolism in animals, does not operate in plants.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Quantification of this compound by HPLC

This protocol is adapted from Klatte et al. (2009) and is suitable for the quantitative analysis of this compound in plant tissues.[12]

Materials:

-

Liquid nitrogen

-

Lyophilizer

-

Extraction buffer: Millipore H₂O

-

Derivatization buffer: 0.5 M boric acid, 50 mM Na-EDTA, pH 7.7

-

Derivatizing agent: 12 mM 9-fluorenylmethyl chloroformate (Fmoc-Cl) in acetone

-

HPLC system with a fluorescence detector

Procedure:

-

Harvest plant material (approx. 0.1 g fresh weight), flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Lyophilize the ground tissue.

-

Extract the lyophilized material with Millipore H₂O at 80°C.

-

Centrifuge the extract to pellet debris.

-

Take 25 µL of the supernatant and transfer to a light-proof microcentrifuge tube.

-

Add 75 µL of derivatization buffer and mix.

-

Add 50 µL of Fmoc-Cl solution to initiate derivatization and incubate for 45 seconds.

-

Stop the reaction by adding an appropriate quenching agent (e.g., an excess of a primary amine like glycine).

-

Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

This compound Synthase (NAS) Activity Assay (Coupled Spectrophotometric Assay)

This protocol is based on the method described by Klatte et al. (2012) and provides a continuous assay for NAS activity.[6][13]

Principle: The assay couples the production of S-methyl-5'-thioadenosine (MTA), a byproduct of the NAS reaction, to the formation of hypoxanthine, which can be monitored spectrophotometrically. This is achieved through the sequential action of two additional enzymes: methylthioadenosine nucleosidase (MtnN) and adenine deaminase (AdeD). The decrease in absorbance at 265 nm, corresponding to the conversion of adenine to hypoxanthine, is proportional to the NAS activity.

Materials:

-

Purified recombinant NAS enzyme

-

S-adenosylmethionine (SAM) substrate

-

Methylthioadenosine nucleosidase (MtnN)

-

Adenine deaminase (AdeD)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 265 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, SAM, MtnN, and AdeD.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding the purified NAS enzyme.

-

Immediately monitor the decrease in absorbance at 265 nm over time in a spectrophotometer.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the conversion of adenine to hypoxanthine at 265 nm is required for this calculation.

References

- 1. Iron response element - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 4. Three this compound Synthase Genes Isolated from Maize Are Differentially Regulated by Iron Nutritional Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale | MDPI [mdpi.com]

- 7. Interaction between the bHLH Transcription Factor FIT and ETHYLENE INSENSITIVE3/ETHYLENE INSENSITIVE3-LIKE1 Reveals Molecular Linkage between the Regulation of Iron Acquisition and Ethylene Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FIT, a regulatory hub for iron deficiency and stress signaling in roots, and FIT-dependent and -independent gene signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The iron-responsive element (IRE)/iron-regulatory protein 1 (IRP1)-cytosolic aconitase iron-regulatory switch does not operate in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Arabidopsis this compound synthases comprise a common core-NAS domain fused to a variable autoinhibitory C terminus - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and chemical structure of nicotianamine

An In-depth Technical Guide to the Discovery and Chemical Structure of Nicotianamine

Executive Summary

This compound (NA) is a non-proteinogenic amino acid that is ubiquitous in higher plants and plays a critical role as a metal chelator in ion homeostasis and transport. Its discovery marked a significant step in understanding plant mineral nutrition, particularly the intricate mechanisms of iron uptake and translocation. This document provides a comprehensive overview of the historical discovery of this compound, the elucidation of its chemical structure, its biosynthetic pathway, and the experimental methodologies that were pivotal in its characterization. Quantitative data are presented for clarity, and key processes are visualized through logical diagrams to facilitate understanding for researchers and professionals in drug development and plant sciences.

Discovery of this compound

The discovery of this compound was a gradual process, beginning with observations of a unique physiological phenomenon in a tomato mutant.

Initial Isolation and Characterization

This compound was first isolated from the leaves of tobacco (Nicotiana tabacum)[1][2]. While some literature points to its discovery in 1971, other sources cite 1991 as the year of initial isolation[1][2][3][4]. A few years after its initial discovery, it was also isolated from the seeds of the European beech (Fagus silvatica), which led to the first characterization of its chemical structure[1][2].

The chloronerva Mutant and the "Normalizing Factor"

The biological significance of this compound was unveiled through studies of the tomato (Solanum lycopersicum) mutant, chloronerva. This mutant exhibited severe growth retardation and interveinal chlorosis (yellowing of leaves), classic symptoms of iron deficiency, even when grown in iron-sufficient conditions[1]. It was discovered that grafting with a wild-type plant or applying extracts from other plants could reverse these symptoms, leading to the hypothesis of a "normalizing factor" that was absent in the mutant[1]. This factor was later identified as this compound. The chloronerva mutant was found to have a non-functional this compound synthase (NAS) enzyme, preventing the production of NA[4].

Caption: Key milestones in the discovery and characterization of this compound.

Chemical Structure and Properties

This compound is a unique molecule with a distinct structure that facilitates its function as a metal chelator.

Molecular Structure

This compound is composed of a four-membered azetidine ring with two identical 3-amino-3-carboxypropyl (aminobutyrate) moieties attached to the nitrogen atom of the ring[1][2].

-

Systematic IUPAC Name: (2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid[5][6][7][8]

-

Molar Mass: 303.31 g/mol [7]

The molecule possesses three carboxyl groups and three amino groups, which provide multiple coordination sites for metal ions.

Caption: 2D structure of the this compound molecule.

Biosynthesis

This compound is synthesized in a single-step reaction from three molecules of S-adenosylmethionine (SAM)[4][7][9][10]. This reaction is catalyzed by the enzyme this compound synthase (NAS)[7][9][10][11]. The NAS enzyme itself is a novel type, as it catalyzes the trimerization of SAM to form the complex structure of this compound, including the formation of the azetidine ring[9]. In graminaceous plants (grasses), this compound serves as a crucial intermediate and precursor for the synthesis of mugineic acid family phytosiderophores, which are secreted by roots to acquire iron from the soil[4][12].

Caption: Biosynthesis of this compound and its subsequent role in plants.

Quantitative Data

The function of this compound as a metal chelator and the efficiency of its synthesis have been quantified through various biochemical assays.

Table 1: In Vitro Affinity Constants of this compound-Metal Complexes

This table summarizes the stability of complexes formed between this compound and various divalent metal cations, indicating its strong binding affinity, particularly for copper and nickel.

| Metal Ion | Affinity Constant (log K) |

| Cu²⁺ | 18.6 |

| Ni²⁺ | 16.3 |

| Co²⁺ | 14.8 |

| Zn²⁺ | 14.7 |

| Fe²⁺ | 12.1 |

| Mn²⁺ | 8.8 |

| Data sourced from in vitro studies.[13] |

Table 2: Kinetic Parameters of Recombinant this compound Synthase

The following table details the kinetic properties of a recombinant SAM-synthetase and NA-synthase from Leucaena leucocephala, demonstrating the efficiency of the enzymatic synthesis of this compound.

| Enzyme / Parameter | Value | Units |

| SAM-Synthetase | ||

| Kₘ | 1.82 | mM |

| kcat | 1.17 | s⁻¹ |

| Vₘₐₓ | 243.9 | µM·min⁻¹ |

| NA-Synthase | ||

| Vₘₐₓ (with commercial SAM) | ~0.25 | µM·h⁻¹ |

| Vₘₐₓ (with in situ SAM) | 1.25 | µM·h⁻¹ |

| Vₘₐₓ (with all 3 enzymes) | 27.5 | µM·h⁻¹ |

| Combined reaction with SAM-synthetase, NA-synthase, and MTA-nucleosidase.[14] |

Experimental Protocols

The characterization of this compound and its biosynthetic pathway relied on pioneering molecular biology and biochemical techniques.

Protocol: Isolation and Functional Confirmation of this compound Synthase (NAS) Gene from Barley

This protocol provides a generalized workflow based on the methodologies used to first clone the NAS gene.

Objective: To isolate the cDNA encoding this compound synthase, express it in a heterologous system, and confirm its enzymatic activity.

Methodology Workflow:

Caption: Experimental workflow for cloning the this compound synthase gene.

Protocol Steps:

-

Plant Material and Growth Conditions: Barley (Hordeum vulgare) seeds are germinated and grown hydroponically in a complete nutrient solution. Iron deficiency is induced by omitting Fe-EDTA from the solution, which upregulates the expression of NAS in the roots[9][11].

-

Protein Purification: Roots from iron-deficient plants are harvested and homogenized. The NAS protein is purified from the crude extract using a combination of ammonium sulfate precipitation and column chromatography techniques (e.g., anion exchange, hydrophobic interaction, and gel filtration).

-

Protein Sequencing: The purified NAS protein is subjected to amino acid sequencing to obtain partial peptide sequences.

-

cDNA Library Screening: Based on the peptide sequences, degenerate oligonucleotide primers are synthesized. These primers are used to amplify a fragment of the NAS gene via RT-PCR from root mRNA. The resulting PCR product is labeled and used as a probe to screen a cDNA library constructed from the mRNA of iron-deficient barley roots[15].

-

Isolation and Sequencing: Positive clones from the library are isolated, and the full-length cDNA inserts are sequenced to determine the complete coding sequence of the NAS gene.

-

Heterologous Expression: The full-length NAS cDNA is subcloned into a bacterial expression vector. The construct is then transformed into an appropriate E. coli strain.

-

Enzyme Activity Assay: Expression of the NAS protein is induced in the E. coli culture. The bacterial cells are lysed, and the crude lysate is incubated with the substrate, S-adenosylmethionine. The reaction mixture is then analyzed by high-performance liquid chromatography (HPLC) or mass spectrometry to detect the production of this compound, thereby confirming that the cloned gene encodes a functional this compound synthase[9][11].

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Key Player in Metal Homeostasis and Hyperaccumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Role of this compound in the Intracellular Delivery of Metals and Plant Reproductive Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H21N3O6 | CID 9882882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Showing Compound this compound (FDB004236) - FooDB [foodb.ca]

- 9. Cloning of this compound Synthase Genes, Novel Genes Involved in the Biosynthesis of Phytosiderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 15. researchgate.net [researchgate.net]

Intracellular Localization of Nicotianamine in Plant Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotianamine (NA) is a non-proteinogenic amino acid that acts as a crucial chelator for various metal ions, playing a pivotal role in metal homeostasis, transport, and detoxification in higher plants. Understanding the precise intracellular distribution of NA is fundamental for elucidating its mechanisms of action and for developing strategies in crop biofortification and phytoremediation. This technical guide provides a comprehensive overview of the current knowledge on the subcellular localization of this compound. It details the primary sites of NA synthesis and accumulation, including the cytoplasm and vacuoles, and discusses evidence for its presence in other organelles. This guide summarizes available quantitative data on NA distribution, presents detailed experimental protocols for its localization and quantification, and provides visual representations of the key metabolic and transport pathways involving this compound.

Introduction to this compound and its Significance

This compound is ubiquitously found in the plant kingdom and is essential for the proper uptake, distribution, and bioavailability of several essential micronutrients, particularly iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn).[1][2] NA forms stable complexes with these metal cations, facilitating their transport across cellular membranes and through the plant's vascular systems, thereby preventing the precipitation of these ions and mitigating their potential toxicity at high concentrations.[3][4] The synthesis of NA is catalyzed by the enzyme this compound synthase (NAS), which condenses three molecules of S-adenosylmethionine.[5] Given its central role in metal dynamics, the subcellular compartmentalization of NA is tightly regulated and varies depending on the plant's developmental stage and nutritional status, especially in response to metal deficiency or excess.[1][6]

Subcellular Localization of this compound

The intracellular distribution of this compound is dynamic and crucial for its function in buffering and trafficking metal ions. The primary compartments for NA synthesis and accumulation are the cytoplasm and the vacuole, with evidence suggesting its presence in other organelles as well.

Cytoplasm: The Hub of this compound Synthesis and Function

The cytoplasm is the primary site of this compound synthesis. The enzymes responsible for NA biosynthesis, this compound synthases (NAS), are predominantly localized in the cytoplasm.[1][5] This cytoplasmic pool of NA is vital for chelating metal ions and delivering them to various cellular compartments or for long-distance transport. Under normal physiological and iron-deficient conditions, immunolocalization studies have shown that this compound is mainly present in the cytoplasm.[6][7] This localization is consistent with its role in maintaining the soluble pool of metal ions required for cytoplasmic and organellar metalloenzymes.

Vacuole: A Site for Detoxification and Storage

The plant vacuole serves as a major storage compartment for ions and metabolites. Under conditions of metal excess, this compound is transported into the vacuole, a process that is critical for metal detoxification.[6][7] The transport of NA into the vacuole is mediated by transporters such as the ZINC-INDUCED FACILITATOR 1 (ZIF1).[8][9] Overexpression of ZIF1 leads to enhanced accumulation of NA in the vacuole, which in turn promotes the sequestration of zinc in this organelle.[8][9] This vacuolar sequestration prevents the buildup of potentially toxic levels of free metal ions in the cytoplasm. While NA can chelate Zn2+ effectively at the acidic pH of the vacuole, its ability to chelate iron under these conditions is thought to be limited.[1]

Other Potential Locations

While the cytoplasm and vacuole are the most well-documented sites of NA localization, some evidence points to its presence or synthesis in other subcellular compartments:

-

Chloroplasts and Mitochondria: Bioinformatic predictions have suggested that some NAS isoforms may be targeted to chloroplasts and mitochondria, implying that NA synthesis could occur within these organelles. However, experimental evidence for this is still considered debatable and can be contradictory across different studies and plant species.[1][5]

-

Nucleus: In the hyperaccumulator plant Sedum alfredii, the SaNAS1 protein has been found distributed throughout both the cytoplasm and the nucleus.[1][5] Furthermore, NAS activity has been linked to the accumulation of iron in the nucleolus, suggesting a potential role for NA in nuclear metal homeostasis.

-

Vesicles: In rice, OsNAS2, a specific isoform of this compound synthase, has been localized to dynamic, dot-like structures identified as vesicles.[10] This suggests a specialized mechanism for the transport and possibly secretion of NA or its derivatives in graminaceous plants, where NA is a precursor to phytosiderophores.

Quantitative Data on this compound Distribution

Quantifying the precise concentration of metabolites within subcellular compartments is technically challenging. Consequently, there is limited quantitative data on the subcellular distribution of this compound. The available data primarily consists of total tissue concentrations and semi-quantitative analyses from imaging studies.

Table 1: Total this compound Concentrations in Arabidopsis thaliana

| Plant Line | Tissue | Condition | This compound Concentration | Reference |

| Wild-Type (Col-0) | Leaves (soil-grown) | - | ~1.7 nmol/g FW | Haydon et al., 2012[1] |

| 35S-ZIF1-GFP | Leaves (soil-grown) | ZIF1 Overexpression | ~2.9 nmol/g FW | Haydon et al., 2012[1] |

| Wild-Type (Col-0) | Roots (agar-grown) | Control | ~3.5 nmol/g FW | Haydon et al., 2012[1] |

| 35S-ZIF1-GFP | Roots (agar-grown) | ZIF1 Overexpression | ~17.5 nmol/g FW | Haydon et al., 2012[1] |

| Wild-Type (Col-0) | Shoots (agar-grown) | Control | ~2.0 nmol/g FW | Haydon et al., 2012[1] |

| 35S-ZIF1-GFP | Shoots (agar-grown) | ZIF1 Overexpression | ~2.2 nmol/g FW | Haydon et al., 2012[1] |

Table 2: Semi-Quantitative Analysis of Subcellular this compound Distribution in Arabidopsis thaliana Root Tip Cells

| Plant Line | Compartment | Relative Abundance | Method | Reference |

| Wild-Type (Col-0) | Cytoplasm vs. Vacuole | Approximately equal distribution | Immunogold TEM | Haydon et al., 2012[1] |

| 35S-ZIF1-GFP | Vacuole | 3.6-fold higher proportion in vacuole compared to wild-type | Immunogold TEM | Haydon et al., 2012[1] |

Experimental Protocols

Determining the intracellular localization of a small metabolite like this compound requires specialized techniques. Below are detailed methodologies for key experiments cited in the literature.

Method 1: Subcellular Fractionation for Metabolite Analysis

This protocol is based on the principle of non-aqueous fractionation, which is designed to preserve the in vivo localization of water-soluble metabolites by using organic solvents at low temperatures.

Objective: To separate cellular compartments (vacuole, cytoplasm, chloroplasts) to estimate the relative abundance of this compound in each.

Protocol:

-

Tissue Harvesting and Quenching:

-

Rapidly harvest plant tissue (e.g., Arabidopsis rosette leaves) and immediately freeze in liquid nitrogen to quench all metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

-

Lyophilization:

-

Freeze-dry the powdered tissue for at least 48 hours until all water has been removed. Store the lyophilized powder at -80°C.

-

-

Homogenization:

-

Homogenize the lyophilized powder in a non-aqueous solvent mixture (e.g., tetrachloroethylene:heptane) using a glass homogenizer to create a uniform suspension of cellular components.

-

-

Density Gradient Centrifugation:

-

Prepare a discontinuous or continuous density gradient of tetrachloroethylene and heptane in an ultracentrifuge tube.

-

Carefully layer the homogenate on top of the gradient.

-

Centrifuge at high speed (e.g., 40,000 x g) for several hours at 4°C. Cellular components will separate based on their density.

-

-

Fraction Collection and Analysis:

-

Carefully collect fractions from the gradient.

-

Analyze a portion of each fraction for the activity of compartment-specific marker enzymes (e.g., pyrophosphatase for vacuole, glucose-6-phosphate dehydrogenase for cytoplasm, and chlorophyll for chloroplasts) to determine the distribution of each compartment across the gradient.

-

Extract metabolites from the remaining portion of each fraction using a suitable extraction buffer (e.g., methanol/water).

-

-

This compound Quantification and Data Analysis:

-

Quantify this compound in each fraction using a sensitive analytical method such as HPLC-MS/MS.[3]

-

Correlate the distribution of this compound across the gradient with the distribution of the marker enzymes to calculate its estimated concentration in each subcellular compartment.

-

Method 2: Immunogold Electron Microscopy for In Situ Localization

This method provides high-resolution visualization of this compound within the cellular ultrastructure.

Objective: To visualize the precise location of this compound in different organelles at the ultrastructural level.

Protocol:

-

Tissue Fixation and Embedding:

-

Fix small pieces of plant tissue (e.g., root tips) in a solution of paraformaldehyde and glutaraldehyde in a phosphate buffer.

-

Dehydrate the samples through a graded ethanol series.

-

Infiltrate and embed the tissue in a resin such as LR White. Polymerize the resin at low temperature using UV light.

-

-

Ultrathin Sectioning:

-

Cut ultrathin sections (70-90 nm) of the embedded tissue using an ultramicrotome and collect them on nickel grids.

-

-

Immunolabeling:

-

Block non-specific binding sites on the sections by incubating the grids on a droplet of blocking buffer (e.g., BSA in Tris-buffered saline).

-

Incubate the grids with a primary antibody specific to this compound, diluted in blocking buffer.

-

Wash the grids several times in buffer to remove unbound primary antibody.

-

Incubate the grids with a secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-gold), which will bind to the primary antibody.

-

Wash the grids thoroughly with buffer and then with distilled water.

-

-

Staining and Imaging:

-

Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.

-

Observe the sections using a transmission electron microscope (TEM). The gold particles will appear as electron-dense black dots, indicating the location of this compound.

-

Method 3: NanoSIMS Imaging of Isotope-Labeled this compound

Nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the imaging of elemental and isotopic distribution at subcellular resolution.

Objective: To trace the movement and localization of exogenously supplied, isotope-labeled this compound.

Protocol:

-

Preparation of Labeled this compound:

-

Synthesize or obtain ¹⁵N-labeled this compound (¹⁵N-NA).

-

-

Sample Treatment:

-

Grow plants (e.g., tomato seedlings) hydroponically.

-

Supply ¹⁵N-NA to the plants through the nutrient solution or by direct application to excised shoots.

-

-

Sample Preparation for NanoSIMS:

-

Harvest plant tissues and fix them as for electron microscopy.

-

Embed the fixed tissues in resin.

-

Prepare 1-µm thick sections and mount them on a suitable substrate for NanoSIMS analysis.

-

-

NanoSIMS Analysis:

-

Analyze the sections using a NanoSIMS instrument. A Cs⁺ primary ion beam is used to sputter secondary ions from the sample surface.

-

Detect and map the distribution of negative secondary ions, specifically ¹²C¹⁴N⁻ (representing endogenous nitrogen) and ¹²C¹⁵N⁻ (representing the labeled this compound).

-

The ratio of ¹⁵N/¹⁴N is used to create an image showing the subcellular localization of the supplied this compound.

-

Method 4: Localization of this compound Synthase (NAS) using GFP Fusions

This technique allows for the in vivo localization of NAS proteins, providing strong evidence for the site of this compound synthesis.

Objective: To determine the subcellular compartment(s) where NAS proteins are located.

Protocol:

-

Vector Construction:

-

Amplify the coding sequence of the NAS gene of interest by PCR.

-

Clone the NAS coding sequence in-frame with the sequence for a fluorescent reporter protein, such as Green Fluorescent Protein (GFP), in a suitable plant expression vector. The fusion can be N-terminal (GFP-NAS) or C-terminal (NAS-GFP).

-

-

Plant Transformation:

-

Introduce the expression vector into plant cells. This can be done transiently or by creating stable transgenic plants.

-

Transient Expression: Infiltrate leaves of a plant like Nicotiana benthamiana with Agrobacterium tumefaciens carrying the expression vector.

-

Stable Transformation: Transform Arabidopsis thaliana or another model plant using the floral dip method with Agrobacterium.

-

-

-

Confocal Laser Scanning Microscopy (CLSM):

-

After a few days (for transient expression) or in the T1/T2 generation (for stable transformants), excise tissue samples (e.g., leaf epidermis, root tips).

-

Mount the tissue in water on a microscope slide.

-

Observe the cells using a confocal laser scanning microscope. Excite the GFP with a laser at the appropriate wavelength (e.g., 488 nm) and collect the emission.

-

The location of the green fluorescence will indicate the subcellular localization of the NAS-GFP fusion protein. Co-localization with specific organelle markers (e.g., chlorophyll autofluorescence for chloroplasts, or co-expression with another fluorescently-tagged organelle-specific protein) can confirm the location.

-

Visualizing this compound-Related Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involving this compound in a plant cell.

Caption: this compound biosynthesis pathway.

Caption: Intracellular transport and metal homeostasis.

Caption: Workflow for immunogold EM localization.

References

- 1. Vacuolar this compound Has Critical and Distinct Roles under Iron Deficiency and for Zinc Sequestration in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Key Player in Metal Homeostasis and Hyperaccumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly sensitive quantitative analysis of this compound using LC/ESI-TOF-MS with an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Role of this compound in the Intracellular Delivery of Metals and Plant Reproductive Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Engineering of this compound synthesis enhances cadmium mobility in plants and results in higher seed cadmium concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of this compound in the intracellular delivery of metals and plant reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Nicotianamine in Long-Distance Metal Transport: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular mechanisms by which nicotianamine (NA), a non-proteinogenic amino acid, facilitates the long-distance transport of essential metal micronutrients in plants. Understanding these pathways is critical for developing strategies for crop biofortification and for comprehending metal homeostasis in biological systems.

Core Mechanism of this compound-Mediated Metal Transport

This compound is a ubiquitous metal chelator in higher plants, playing a pivotal role in the transport and homeostasis of several essential metals, including iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn)[1][2][3]. Its function is multifaceted, involving chelation, facilitation of transport across membranes, and prevention of metal-induced oxidative stress[4].

The synthesis of NA from S-adenosylmethionine is catalyzed by this compound synthase (NAS)[5][6][7]. The expression of NAS genes is often upregulated in response to metal deficiencies, particularly iron deficiency, highlighting the crucial role of NA in maintaining metal homeostasis[8][9].

Long-distance transport of metals in plants occurs primarily through two vascular systems: the xylem and the phloem. NA is involved in both. Metal-NA complexes are loaded into the xylem for transport from roots to shoots[1][2]. The Yellow Stripe-Like (YSL) family of transporters are key players in the transport of metal-NA complexes across cellular membranes[10][11][12][13]. For instance, YSL transporters are responsible for loading metal-NA complexes into the vascular tissues[2].

In the phloem, NA is essential for the remobilization of metals from source tissues (e.g., senescing leaves) to sink tissues (e.g., developing seeds and young leaves)[14][15]. The pH of the phloem sap (around 7.0-8.0) is higher than that of the xylem sap (around 5.0-6.2), which influences the stability of metal-NA complexes, making NA a particularly effective chelator for phloem transport[1]. Interestingly, for iron, NA's primary role appears to be facilitating its unloading from the phloem into sink organs, rather than its long-distance movement within the phloem itself, a role more prominently played by citrate in older leaves[14][15]. For zinc, however, NA is crucial for its long-distance transport from roots to shoots[14][16][17][18].

Intracellularly, the ZINC-INDUCED FACILITATOR1 (ZIF1) transporter can sequester NA into vacuoles[2][19][20]. This process is important for regulating the cytosolic concentration of NA and for detoxifying excess metals by sequestering them in the vacuole as metal-NA complexes[19][20][21].

Data Presentation: Quantitative Insights into this compound-Metal Interactions

The efficacy of this compound as a metal chelator is underscored by the stability of the complexes it forms with various divalent and trivalent metal cations. This stability is pH-dependent, a critical feature for its function in different cellular compartments and vascular tissues.

| Metal Ion | Stability Constant (log K) | Optimal pH for Complex Formation | References |

| Fe³⁺ | 20.6 | > 6.2 | [1][22] |

| Cu²⁺ | 18.6 | > 5.2 (stable at pH < 4.0) | [1] |

| Ni²⁺ | 16.1 | > 5.2 | [1] |

| Co²⁺ | 14.8 | Not specified | [1] |

| Zn²⁺ | 14.7 | > 6.2 | [1] |

| Fe²⁺ | 12.1 | > 6.2 | [1] |

| Mn²⁺ | 8.8 | > 6.2 | [1] |

| Transport Fluid | Typical pH | NA Concentration | References |

| Xylem Sap | 5.0 - 6.2 | ~20 µM | [1][23] |

| Phloem Sap | 7.0 - 8.0 | ~130 µM | [1][23] |

Experimental Protocols

A suite of experimental techniques is employed to elucidate the role of this compound in metal transport. Below are detailed methodologies for key experiments.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for NA analysis in plant tissues[6][24][25].

Objective: To quantify the concentration of this compound in plant tissue extracts.

Principle: NA is extracted from plant tissues and derivatized with a fluorescent tag, typically o-phthalaldehyde (OPA), to enable sensitive detection by reversed-phase HPLC with a fluorescence detector.

Methodology:

-

Sample Preparation:

-

Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

-

Extraction:

-

Add 500 µL of pre-warmed (60-80°C) ultrapure water to the powdered tissue[21].

-

Vortex thoroughly and incubate at 80°C for 15 minutes with shaking[21].

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.

-

Carefully collect the supernatant. For enhanced recovery, the pellet can be re-extracted with another 500 µL of hot water, and the supernatants pooled[21].

-

-

Derivatization:

-

In a new microcentrifuge tube, mix a defined volume of the plant extract (e.g., 50 µL) with a derivatization reagent containing o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) in a borate buffer (pH ~9.5).

-

Allow the reaction to proceed in the dark for a few minutes at room temperature. The exact time should be optimized for the specific protocol.

-

-

HPLC Analysis:

-

Inject the derivatized sample into a reversed-phase HPLC system (e.g., C18 column).

-

Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate with tetrahydrofuran) and an organic solvent (e.g., methanol or acetonitrile).

-

Detect the fluorescent OPA-NA derivative using a fluorescence detector with appropriate excitation and emission wavelengths.

-

Quantify the NA concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of pure NA.

-

Analysis of Metal Content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol provides a general framework for the determination of total metal content in plant tissues[26][27][28][29].

Objective: To accurately measure the concentrations of various metals (e.g., Fe, Zn, Cu, Mn) in plant tissues.

Principle: Plant samples are digested with strong acids to break down the organic matrix and solubilize the metals. The resulting solution is then introduced into an ICP-MS, where the atoms are ionized in a high-temperature plasma and separated by their mass-to-charge ratio for highly sensitive and specific quantification.

Methodology:

-

Sample Preparation:

-

Wash plant tissues thoroughly with deionized water to remove any surface contamination.

-

Dry the samples in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.

-

Grind the dried tissue into a fine, homogeneous powder using a grinder with non-metallic components to avoid contamination.

-

-

Acid Digestion:

-

Accurately weigh a portion of the dried powder (e.g., 0.2-0.5 g) into a digestion vessel.

-

Add a mixture of high-purity acids. A common mixture is concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂)[26][29]. For samples with high silicate content, hydrofluoric acid (HF) may be required, though this necessitates specialized safety precautions[28].

-

Perform the digestion in a closed-vessel microwave digestion system, which allows for higher temperatures and pressures, ensuring complete digestion[28]. The microwave program should consist of ramping to a specific temperature (e.g., 180-200°C), holding for a period, and then cooling.

-

After digestion, dilute the samples to a final volume with ultrapure water.

-

-

ICP-MS Analysis:

-

Prepare a series of calibration standards from certified stock solutions for each metal of interest. These standards should be matrix-matched to the digested samples (i.e., contain the same acid concentration).

-

Include an internal standard (e.g., Yttrium, Rhodium) in all samples and standards to correct for instrument drift and matrix effects[26].

-

Introduce the samples into the ICP-MS. The instrument will aspirate the liquid, create an aerosol, and introduce it into the argon plasma.

-

The detector measures the ion counts for each mass-to-charge ratio, which is proportional to the concentration of the element in the sample.

-

Calculate the metal concentrations in the original plant tissue based on the calibration curve, the dilution factor, and the initial dry weight of the sample.

-

Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in NA-mediated metal transport, such as NAS and YSL genes[30][31][32][33][34].

Objective: To quantify the relative abundance of specific mRNA transcripts in plant tissues under different experimental conditions (e.g., metal deficiency or excess).

Principle: Total RNA is extracted from plant tissue and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green). The real-time increase in fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of target mRNA.

Methodology:

-

RNA Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol or CTAB method).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers. Commercial kits are widely available for this step.

-

-

qPCR:

-

Design and validate primers specific to the target genes (NAS, YSL, etc.) and one or more stable reference genes (housekeeping genes) for normalization. Primer efficiency should be determined for each pair.

-